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# DA-0157: A Preclinical Overview of a Novel EGFR/ALK Dual Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**DA-0157** (also known as DAJH-1050766) is a novel small-molecule drug candidate that has demonstrated significant promise in preclinical studies for the treatment of non-small cell lung cancer (NSCLC). Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., **DA-0157** is designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). A key focus of its development is its ability to overcome the notoriously difficult EGFR C797S resistance mutation, a significant challenge in current NSCLC therapies, as well as its efficacy against EGFR/ALK co-mutations.[1][2][3] This document provides a comprehensive overview of the early research findings on **DA-0157**, including available quantitative data, likely experimental protocols, and visualizations of its mechanism of action and experimental workflow.

### **Core Mechanism of Action**

**DA-0157** targets activating mutations in both EGFR and ALK, which are critical oncogenic drivers in NSCLC.[2] Notably, it has shown potent activity against the EGFR T790M/C797S triple mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. By simultaneously inhibiting both EGFR and ALK signaling pathways, **DA-0157** presents a potential therapeutic strategy for patients with co-existing EGFR mutations and ALK rearrangements, a patient population with limited treatment options.[1][2]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data from early preclinical studies of **DA-0157**.

## **In Vitro Efficacy**

While the publication abstract describes "excellent in vitro efficacy" against various EGFR C797S mutants and ALK rearrangements, specific IC50 values are not publicly available at this time.[1][2][3] The table below is structured to accommodate such data as it becomes available.

Target Cell Line / Kinase	IC50 (nM)
EGFRDel19/T790M/C797S	Data not available
EGFRL858R/T790M/C797S	Data not available
EML4-ALK	Data not available
Ba/F3-EML4-ALK-L1196M	Data not available
NCI-H1975 (EGFRL858R/T790M)	Data not available
NCI-H3122 (EML4-ALK)	Data not available

## **In Vivo Efficacy**

**DA-0157** has demonstrated substantial tumor growth inhibition in multiple mouse xenograft models.[1][2][3]



Model Type	Cell Line / PDX Model	Treatment	Tumor Growth Inhibition (TGI)
Patient-Derived Xenograft (PDX)	LD1-0025-200717 (EGFRDel19/T790M/ C797S)	40 mg/kg/day	98.3%
Cell-Derived Xenograft (CDX)	Ba/F3-EML-4-ALK- L1196M	40 mg/kg/day	125.2%
Dual-Side Implantation CDX	NCI-H1975 (EGFRDel19/T790M/ C797S) & NCI-H3122 (EML4-ALK)	40 mg/kg/day	89.5% & 113.9%

## **Pharmacokinetic Properties**

The available literature indicates that **DA-0157** possesses "favorable pharmacokinetic properties and safety," though specific parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.[1][2][3]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **DA-0157** are not fully available. However, based on standard methodologies in oncology drug discovery, the following are likely protocols for the key experiments conducted.

## In Vitro Cell Proliferation Assay

Objective: To determine the concentration of **DA-0157** that inhibits 50% of cell growth (IC50) in various NSCLC cell lines.

#### Methodology:

- Cell Culture: NSCLC cell lines harboring different EGFR and ALK mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.



- Compound Treatment: DA-0157 is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT
   (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based
   assay like CellTiter-Glo®.
- Data Analysis: The absorbance or luminescence values are measured using a plate reader.
   The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.

## In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of **DA-0157** in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
- Tumor Implantation:
  - CDX Models: Cultured human NSCLC cells are suspended in a matrix like Matrigel and injected subcutaneously into the flanks of the mice.
  - PDX Models: Tumor fragments from a patient's tumor are surgically implanted subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into vehicle control and treatment groups.
- Drug Administration: DA-0157 is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 40 mg/kg/day). The vehicle control group receives the vehicle solution.



- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
   Tumor volume is calculated using the formula: (Length x Width²)/2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
- Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

# Visualizations Signaling Pathways

The following diagram illustrates the proposed mechanism of action of **DA-0157**, targeting both the EGFR and ALK signaling pathways, which are crucial for the growth and survival of certain NSCLC cells.

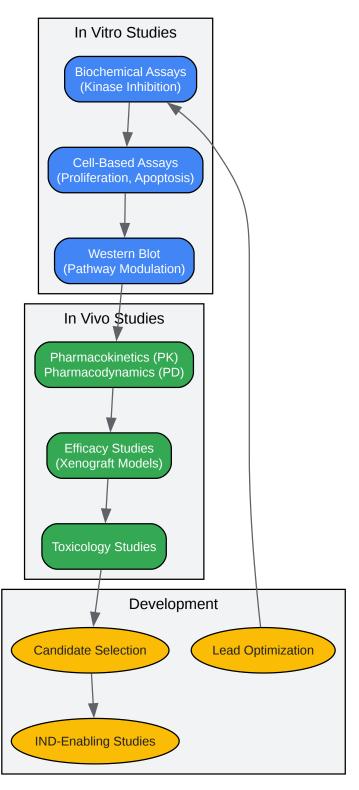
Caption: **DA-0157** inhibits both EGFR and ALK pathways.

## **Experimental Workflow**

This diagram outlines a typical preclinical research workflow for evaluating a novel kinase inhibitor like **DA-0157**.



#### Preclinical Evaluation Workflow for DA-0157



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Caption: A typical preclinical workflow for a kinase inhibitor.



## Conclusion

**DA-0157** is a promising preclinical candidate that addresses a critical unmet need in the treatment of NSCLC, particularly for patients who have developed resistance to third-generation EGFR inhibitors due to the C797S mutation or those with EGFR/ALK co-mutations. The early in vivo data demonstrates significant anti-tumor activity in relevant models. While detailed in vitro and pharmacokinetic data are not yet fully public, the existing findings support the continued investigation of **DA-0157**. As **DA-0157** (DAJH-1050766) is currently undergoing Phase I/II clinical trials, further data on its safety and efficacy in humans are anticipated.[1][2][3]

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